
(2S,3S,11bR)-Dihydrotetrabenazine D-Val
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound that holds immense value for researchers and scientists working in various fields. This compound is a crucial component in the exploration of amino acid-related compounds and their applications .
准备方法
The synthetic routes and reaction conditions for (2S,3S,11bR)-Dihydrotetrabenazine D-Val are not widely documented in publicly available sources. it is known that the compound is synthesized through complex organic reactions involving multiple steps. Industrial production methods likely involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
化学反应分析
(2S,3S,11bR)-Dihydrotetrabenazine D-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(2S,3S,11bR)-Dihydrotetrabenazine D-Val has a wide range of scientific research applications. It is used in the study of amino acid-related compounds and their biological activities. In chemistry, it serves as a reference compound for the development of new synthetic methodologies. In biology and medicine, it is used to investigate the mechanisms of action of related compounds and their potential therapeutic applications. In industry, it is utilized in the production of specialized chemicals and pharmaceuticals .
作用机制
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structure and functional groups .
相似化合物的比较
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include tetrabenazine and its related impurities. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
属性
分子式 |
C24H38N2O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |
InChI 键 |
GEJDGVNQKABXKG-JBYGMCGMSA-N |
手性 SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



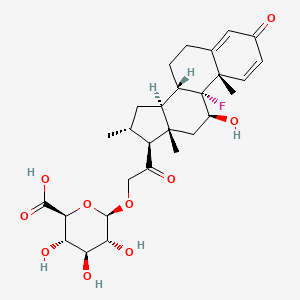
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
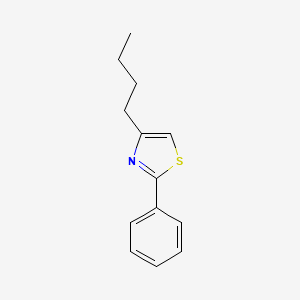
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
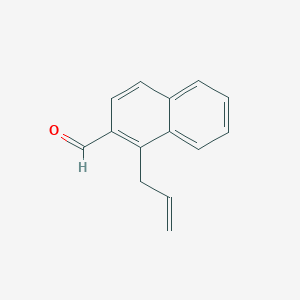
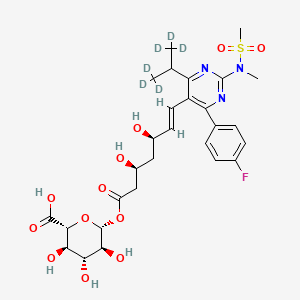
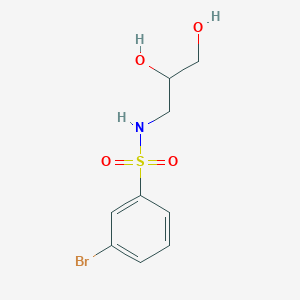
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)

